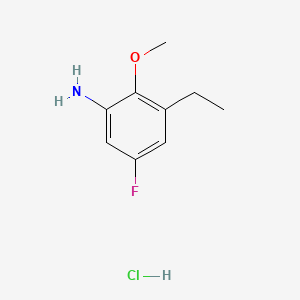

3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride

Description

Properties

Molecular Formula |

C9H13ClFNO |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

3-ethyl-5-fluoro-2-methoxyaniline;hydrochloride |

InChI |

InChI=1S/C9H12FNO.ClH/c1-3-6-4-7(10)5-8(11)9(6)12-2;/h4-5H,3,11H2,1-2H3;1H |

InChI Key |

OAAXNNZHYSDDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)F)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 3-ethyl-5-fluoro-2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 3-Ethyl-5-fluoro-2-methoxyaniline Hydrochloride and Comparable Compounds

Functional Group Analysis and Pharmacological Implications

- Ethyl and Methoxy Groups : The ethyl and methoxy substituents in 3-Ethyl-5-fluoro-2-methoxyaniline HCl may enhance lipophilicity compared to dopamine hydrochloride (which has polar catechol groups). This could influence membrane permeability in biological systems .

- Fluoro Substituent : The fluorine atom at position 5 may confer metabolic stability, a feature common in modern pharmaceuticals to resist oxidative degradation. This contrasts with Thiophene fentanyl hydrochloride, where the thiophene ring contributes to µ-opioid receptor binding but lacks fluorinated stabilization .

- Hydrochloride Salt : Like amitriptyline and dosulepin hydrochlorides, the ionic nature of 3-Ethyl-5-fluoro-2-methoxyaniline HCl likely improves water solubility, facilitating formulation in aqueous media. Stability data for similar hydrochlorides (e.g., amitriptyline shows 98.2% HPLC accuracy ) suggest that rigorous analytical validation would be required for the target compound.

Toxicological and Stability Considerations

- Thiophene fentanyl hydrochloride: Evidence highlights a lack of comprehensive toxicological data for this opioid analogue, underscoring the importance of safety profiling for novel compounds like 3-Ethyl-5-fluoro-2-methoxyaniline HCl .

- HPLC Stability Metrics : For hydrochlorides such as amitriptyline and dosulepin, HPLC methods demonstrate high repeatability (RSD <2%) and accuracy (>98%), suggesting that similar protocols could be applied to analyze the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., fluorinated aniline precursors), controlling reaction parameters such as temperature (typically 60–80°C for similar compounds), and maintaining pH stability during acid-catalyzed steps . Purification via recrystallization or column chromatography is critical, with solvent systems like ethanol/water mixtures often effective for hydrochloride salts . Monitoring reaction progress using TLC or HPLC ensures intermediate quality .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions (e.g., ethyl, methoxy, and fluorine groups) by comparing chemical shifts to analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClFNO) and detects isotopic patterns for chlorine .

Q. How can aqueous solubility be enhanced for in vitro biological studies of this compound?

- Methodological Answer : The hydrochloride salt inherently improves solubility due to ionic dissociation. Further strategies include:

- pH Adjustment : Buffering to physiological pH (7.4) to prevent precipitation.

- Co-Solvents : Using DMSO (<1% v/v) or ethanol for stock solutions .

- Surfactants : Polysorbate-80 or cyclodextrins for cell-based assays .

Advanced Research Questions

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation : Expose the compound to stress conditions (40–60°C, 75% RH, UV light) for 4–8 weeks .

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., free aniline or demethylated derivatives) and calculate degradation kinetics .

- pH Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions .

Q. What experimental approaches are recommended to investigate interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) to measure binding affinity (K) and kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

- Enzyme Inhibition Assays : Dose-response curves (IC) using fluorogenic substrates .

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, buffer composition) .

- Meta-Analysis : Compare structural analogs (e.g., 2-Methyl-4-(trifluoroethoxy)aniline hydrochloride) to identify substituent effects on activity .

- Orthogonal Assays : Validate results using independent methods (e.g., Western blotting alongside enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.